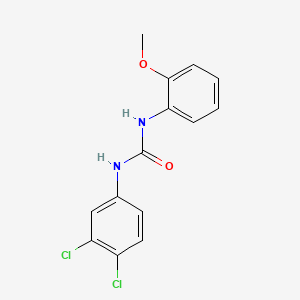![molecular formula C16H19FN2O3S B5492122 1-[(4-fluorophenyl)sulfonyl]-2-(5-methyl-3-isoxazolyl)azepane](/img/structure/B5492122.png)
1-[(4-fluorophenyl)sulfonyl]-2-(5-methyl-3-isoxazolyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-fluorophenyl)sulfonyl]-2-(5-methyl-3-isoxazolyl)azepane, also known as SM-934, is a synthetic compound that has shown promising results in scientific research. It belongs to the class of azepane compounds and has been found to have potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-2-(5-methyl-3-isoxazolyl)azepane involves the modulation of the immune system. It can regulate the production of cytokines and chemokines, which are involved in the immune response. It can also inhibit the activation of immune cells, such as T cells and B cells. 1-[(4-fluorophenyl)sulfonyl]-2-(5-methyl-3-isoxazolyl)azepane can also inhibit the activation of the NF-κB signaling pathway, which is involved in the inflammation process.
Biochemical and Physiological Effects
1-[(4-fluorophenyl)sulfonyl]-2-(5-methyl-3-isoxazolyl)azepane has been found to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It can also increase the production of anti-inflammatory cytokines, such as IL-10. 1-[(4-fluorophenyl)sulfonyl]-2-(5-methyl-3-isoxazolyl)azepane can reduce the infiltration of immune cells into the affected tissues and can reduce tissue damage. It can also inhibit the proliferation and migration of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-[(4-fluorophenyl)sulfonyl]-2-(5-methyl-3-isoxazolyl)azepane is its specificity for the immune system. It can selectively target immune cells and modulate their function. It also has a good safety profile and has shown no toxicity in animal studies. However, one of the limitations of 1-[(4-fluorophenyl)sulfonyl]-2-(5-methyl-3-isoxazolyl)azepane is its solubility in water. It is not very soluble in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 1-[(4-fluorophenyl)sulfonyl]-2-(5-methyl-3-isoxazolyl)azepane. One of the directions is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and metabolic disorders. Another direction is to optimize its formulation to improve its solubility and bioavailability. The development of novel delivery systems, such as nanoparticles, can also improve its efficacy and specificity. Further studies are also needed to understand its mechanism of action in more detail and to identify potential targets for drug development.
Conclusion
In conclusion, 1-[(4-fluorophenyl)sulfonyl]-2-(5-methyl-3-isoxazolyl)azepane is a promising compound that has shown potential therapeutic applications in various diseases. Its immunomodulatory and anti-inflammatory effects make it a promising candidate for the treatment of autoimmune and inflammatory diseases. Its anti-tumor effects also make it a potential candidate for cancer therapy. Further studies are needed to fully understand its mechanism of action and to develop it into a clinically useful drug.
Méthodes De Synthèse
The synthesis of 1-[(4-fluorophenyl)sulfonyl]-2-(5-methyl-3-isoxazolyl)azepane involves several steps, including the reaction of 4-fluorobenzenesulfonyl chloride with 2-amino-5-methylisoxazole, followed by the reaction with 6-aminocaproic acid. The final product is obtained after purification and crystallization. The synthesis method has been optimized to obtain high yields and purity of the product.
Applications De Recherche Scientifique
1-[(4-fluorophenyl)sulfonyl]-2-(5-methyl-3-isoxazolyl)azepane has been studied extensively for its potential therapeutic applications in various diseases, including autoimmune diseases, inflammatory diseases, and cancer. It has been found to have immunomodulatory and anti-inflammatory effects, which can help in the treatment of autoimmune and inflammatory diseases. It also has anti-tumor effects and can inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
3-[1-(4-fluorophenyl)sulfonylazepan-2-yl]-5-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3S/c1-12-11-15(18-22-12)16-5-3-2-4-10-19(16)23(20,21)14-8-6-13(17)7-9-14/h6-9,11,16H,2-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMJNLNXXWHRLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2CCCCCN2S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluorophenyl)sulfonyl]-2-(5-methyl-3-isoxazolyl)azepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3,5-dimethylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5492041.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-methylpropanamide](/img/structure/B5492042.png)
![ethyl {[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5492047.png)
![4-benzoyl-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5492054.png)

![1-{2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5492075.png)

![N-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)pyridin-3-yl]methyl}-2,6-dihydroxybenzamide](/img/structure/B5492091.png)
![(3S*,5S*)-1-(2,3-dihydro-1H-inden-2-yl)-5-{[(6-methyl-3-pyridinyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5492106.png)
![2,5-dimethyl-3-[3-(4-pyridinyl)-1-azetidinyl]pyrazine](/img/structure/B5492114.png)
![5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5492131.png)

![2-(2-methoxyphenoxy)-N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}acetamide](/img/structure/B5492146.png)
![4-[(3-ethyl-1H-indol-2-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5492151.png)